Casanthranol

Overview

Description

Casanthranol appears as light brown or brown powder. (NTP, 1992)

4,5-Dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydro-9-anthracenyl hexopyranoside is a member of anthracenes.

This compound is a concentrated mixture of anthranol glycosides from cascara sagrada (dried bark of Rhamnus p.) and used as a laxative in constipation and various medical conditions, stimulant laxative this compound encourages bowel movements by acting on the intestinal wall to increase muscle contractions. (NCI04)

Purgative anthraquinone found in several plants, especially RHAMNUS PURSHIANA. It was formerly used as a laxative, but is now used mainly as a tool in toxicity studies.

Scientific Research Applications

1. Regulatory Status in Over-The-Counter Products

Casanthranol, along with other stimulant laxative ingredients such as aloe and cascara sagrada, has been subject to regulatory scrutiny. The Food and Drug Administration (FDA) declared these substances as not generally recognized as safe and effective or as misbranded in over-the-counter drug products. This regulatory decision is significant in the landscape of pharmaceutical and healthcare products, influencing both the market and scientific research directions (FDA, 2002).

2. Applications in Veterinary and Andrology Research

Although the specific research on this compound's direct applications in scientific fields other than its laxative properties is limited, there is extensive research in related domains, especially in veterinary science and andrology. For example, Computer-Assisted Sperm Analysis (CASA) systems are widely used in veterinary practice and andrology research. These systems assess sperm quality, providing vital information for breeding programs and reproductive health studies. Although CASA in this context refers to a different concept (sperm analysis) unrelated to this compound, it highlights an interesting parallel in scientific nomenclature and underscores the broad spectrum of research within pharmaceutical and biological sciences (Verstegen, Iguer-ouada, & Onclin, 2002).

3. Potential for Misuse in Scientific Research

The concept of dual-use research, where scientific findings can have both beneficial and harmful applications, is relevant in the context of substances like this compound. While the research on this compound itself may not fall directly under this category, understanding the broader implications of pharmaceutical research is critical. This understanding helps in formulating policies and guidelines to prevent misuse while encouraging beneficial scientific discoveries (Resnik, 2009).

Safety and Hazards

Casanthranol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . Symptoms of exposure include abdominal cramping or discomfort, diarrhea, and skin rash .

Future Directions

Casanthranol is used to treat occasional constipation . Some medications and conditions can make constipation more likely. Stool softeners such as docusate are often the first method used for preventing and treating this type of constipation . Docusate is often used when straining to have a bowel movement should be avoided (such as after a heart attack or surgery) .

Mechanism of Action

Target of Action

Casanthranol is a mixture of anthranol glycosides that is isolated from the plant cascara sagrada (Rhamnus purshiana), also known as sacred bark . The primary target of this compound is the intestinal wall, where it acts to increase muscle contractions .

Mode of Action

This compound encourages bowel movements by acting on the intestinal wall to increase muscle contractions . This action is due to its surfactant effect in the intestines, which allows fat and water into the feces to soften the stool .

Biochemical Pathways

The biochemical pathways of this compound involve prostaglandin E2 . The active compound of this compound, rhein anthrone, is formed in the colon by bacterial action . This compound then stimulates the intestinal wall, leading to increased muscle contractions .

Pharmacokinetics

It is known that the compound can be administered orally or rectally . The onset of action for oral administration is typically within 12 to 72 hours .

Result of Action

The result of this compound’s action is the softening of the stool and facilitation of bowel movements . This makes it an effective treatment for constipation and various medical conditions related to bowel movement .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in water can affect its bioavailability . Additionally, the presence of other compounds, such as sodium dioctyl sulfosuccinate, can influence the cathartic action of this compound .

Biochemical Analysis

Biochemical Properties

Casanthranol plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with various enzymes and proteins, including topoisomerase II, which is involved in DNA replication and repair . This compound A yields emodin upon oxidative hydrolysis, while this compound B yields traces of chrysophanic acid and aloe-emodin . These interactions suggest that this compound may influence DNA-related processes and cellular metabolism.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to cause mutations in mouse lymphoma L5178Y cells and alter topoisomerase II activity . Additionally, this compound treatment in rats has been observed to affect constitutive and inducible nitric oxide synthase activity in the colon . These effects indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The oxidative hydrolysis of this compound A and B results in the production of emodin, chrysophanic acid, and aloe-emodin, which can interact with various cellular targets . These interactions may lead to changes in gene expression and enzyme activity, contributing to the compound’s laxative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it can cause long-term effects on cellular function. For instance, this compound has been shown to induce intrahepatic cholestasis in rats, leading to portal hypertension . These findings highlight the importance of monitoring this compound’s effects over extended periods in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound acts as an effective laxative, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with severe abdominal pain, diarrhea, and vomiting in animal studies . These observations underscore the need for careful dosage management to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as topoisomerase II and nitric oxide synthase . The compound’s metabolites, including emodin and aloe-emodin, can affect metabolic flux and metabolite levels. These interactions suggest that this compound may play a role in regulating cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in water and its ability to form esters with oxoacids and carboxylic acids facilitate its distribution . This compound’s localization and accumulation in specific tissues can influence its activity and function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects. For instance, this compound has been shown to localize in the colon, affecting nitric oxide synthase activity . These findings suggest that this compound’s subcellular localization plays a crucial role in its biochemical activity.

Properties

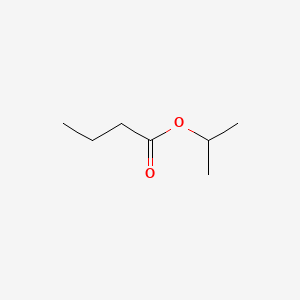

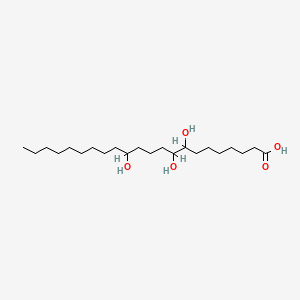

IUPAC Name |

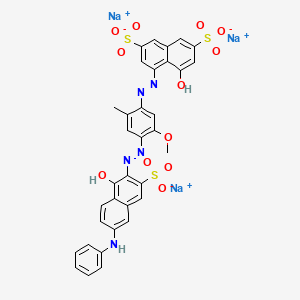

1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)20(10)31-21-19(29)18(28)16(26)13(7-23)30-21/h1-5,13,16,18-26,28-29H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUHNROBVJNNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2OC4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Casanthranol appears as light brown or brown powder. (NTP, 1992) | |

| Record name | CASANTHRANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | CASANTHRANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8024-48-4 | |

| Record name | CASANTHRANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Melting Point |

248 °F (decomposes) (NTP, 1992) | |

| Record name | CASANTHRANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B1217351.png)